Forskolin Racemate
Overview
Description
Forskolin Racemate is a labdane-type diterpenoid derived from the roots of the plant Coleus forskohlii. This compound has garnered significant attention due to its diverse medicinal properties, including anticancer, antiasthmatic, and antihypertensive activities . This compound is known for its ability to activate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn regulates various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Forskolin Racemate can be synthesized through a series of enzymatic reactions involving cytochrome P450 enzymes. The biosynthesis pathway includes the conversion of 13R-manoyl oxide to forskolin through the action of enzymes such as CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 . The optimization of these enzymes and the regulation of their expression levels are crucial for efficient production.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the roots of Coleus forskohlii. Various methods such as column chromatography, vacuum liquid chromatography, and immunoaffinity chromatography are employed to isolate pure forskolin . Additionally, biotechnological approaches using engineered microorganisms like Saccharomyces cerevisiae have been developed to produce forskolin in large quantities .
Chemical Reactions Analysis
Types of Reactions: Forskolin Racemate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
Scientific Research Applications
Forskolin Racemate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the activation of adenylyl cyclase and the subsequent increase in cAMP levels.
Biology: Forskolin is employed in research related to cell signaling pathways and gene expression.
Medicine: It has therapeutic applications in the treatment of glaucoma, asthma, obesity, allergies, skin conditions, and cardiovascular diseases. Clinical trials are also exploring its potential in cancer treatment.
Mechanism of Action
The primary mechanism of action of Forskolin Racemate involves the activation of adenylyl cyclase, which leads to an increase in intracellular cAMP levels . This elevation in cAMP regulates various cellular processes by activating protein kinase A (PKA) and other cAMP-dependent pathways. Forskolin’s ability to modulate these pathways makes it a valuable compound in the study of cell signaling and therapeutic interventions .
Comparison with Similar Compounds
Forskolin Racemate is unique due to its specific ability to activate adenylyl cyclase directly. Similar compounds include:
- Deactylforskolin
- 9-Deoxyforskolin
- 1,9-Deoxyforskolin
- Forskoditerpenoside C, D, and E
- Labdane diterpene glycosides
- Labdane diterpene forskoditerpene A
- 1,9-Dideoxy-7-deacetylforskolin
These compounds share structural similarities with this compound but may differ in their biological activities and therapeutic potentials.
Properties
IUPAC Name |
(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCQJHSOBUTRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860823 | |
Record name | 3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66428-89-5, 66575-29-9 | |
Record name | 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66428-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | forskolin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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